An In-depth Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate
An In-depth Technical Guide to Methyl D-glucopyranuronate 1,2,3,4-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug development. This document collates its chemical and physical properties, outlines its primary applications, and presents detailed experimental protocols for its use in glycosylation reactions. While a definitive, step-by-step synthesis protocol is not available in a single source, the general synthetic strategy is discussed. Notably, there is no current scientific literature linking this compound directly to the modulation of specific signaling pathways; therefore, a workflow for its principal application in glycoside synthesis is provided as a logical visualization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in glycochemistry, medicinal chemistry, and the development of novel therapeutics.
Chemical and Physical Properties
Methyl D-glucopyranuronate 1,2,3,4-tetraacetate is a fully protected derivative of D-glucuronic acid. The acetyl and methyl ester protecting groups enhance its stability and solubility in organic solvents, making it an excellent glycosyl donor for the synthesis of various glycosides.[1]
| Property | Value | References |
| CAS Number | 7355-18-2 | [1] |
| Molecular Formula | C₁₅H₂₀O₁₁ | [1] |
| Molecular Weight | 376.31 g/mol | [1] |
| Appearance | White to light brown crystalline powder | [2] |
| Melting Point | 179 °C | [2] |
| Optical Activity | [α]²⁰/D +7.0° to +9.0° (c=1, CHCl₃) | [3] |
| Solubility | Soluble in acetonitrile and hot butanone. Slightly soluble in Chloroform, Ethyl Acetate, and very slightly soluble in Methanol. | [4] |
| Storage | Store at 2-8 °C in a tightly closed container, protected from light. | [1] |
Synonyms:
-
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid methyl ester[3]
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate[3]
-
(2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Synthesis Overview
-
Methanolysis: The initial step involves the opening of the lactone ring of D-(+)-glucurono-3,6-lactone with methanol to form the methyl ester.
-
Protection of Hydroxyl Groups: The subsequent and crucial step is the peracetylation of the free hydroxyl groups on the glucuronic acid methyl ester. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.
-
Purification: The final product is then purified, commonly through recrystallization or column chromatography, to yield the crystalline Methyl D-glucopyranuronate 1,2,3,4-tetraacetate.
A visual representation of this synthetic workflow is provided below.
Caption: General Synthetic Workflow for Methyl D-glucopyranuronate 1,2,3,4-tetraacetate.
Applications in Research and Drug Development
The primary utility of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate lies in its role as a versatile glycosyl donor in the synthesis of a wide array of glycosides and glycoconjugates.[5]
-
Glycoside Synthesis: It serves as a key building block for the stereoselective synthesis of both α- and β-glucuronides, which are integral components of many biologically active molecules, including saponins and bacterial polysaccharides.[6][7]
-
Drug Delivery and Prodrugs: This compound is instrumental in the development of glucuronide prodrugs. The glucuronide moiety can enhance the water solubility and bioavailability of parent drugs.[8] A notable application is in cancer therapy, where it has been used to create water-soluble derivatives of camptothecin for use in cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).[8] In such systems, the glucuronide linkage is designed to be stable in circulation but cleaved by specific enzymes, such as β-glucuronidase, which can be present at higher concentrations in tumor microenvironments, thereby releasing the active cytotoxic drug.
-
Biochemical Assays: Researchers utilize this compound in various biochemical assays to investigate the activity of enzymes involved in glycosylation and deglycosylation processes, which is crucial for understanding metabolic pathways.[5]
Experimental Protocols: Glycosylation Reactions
The following protocols are examples of how Methyl D-glucopyranuronate 1,2,3,4-tetraacetate is employed as a glycosyl donor.
α-Glucuronidation of Terpenoid Alcohols
This protocol details a facile method for the synthesis of terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters.[6]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate
-
Terpenoid alcohol (e.g., β-cholestanol, 1-adamantanol, 2-adamantanol)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
n-hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (1.0 eq) and the terpenoid alcohol (1.5 eq) in dichloromethane.
-
Add bis(trifluoromethanesulfonyl)imide (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to afford the desired α-glucuronide.
| Acceptor Alcohol | Reaction Time (h) | Solvent System (Hexane:EtOAc) | Yield (%) |
| β-cholestanol | 3 | 4:1 | 70 |
| 1-adamantanol | 1 | 4:1 | 56 |
| 2-adamantanol | 1.5 | 3:1 | 55 |
Selective O-deacetylation for Glycosyl Donor Modification
This protocol describes the selective deacetylation at the anomeric position to prepare a precursor for a trichloroacetimidate donor.[7]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate
-
Hydrazinium acetate
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate in DMF.
-
Add hydrazinium acetate to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
The resulting methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate can then be used in subsequent reactions, such as the formation of a trichloroacetimidate donor.
Visualization of Experimental Workflow
As there is no evidence of Methyl D-glucopyranuronate 1,2,3,4-tetraacetate being directly involved in a specific signaling pathway, the following diagram illustrates the experimental workflow for a typical α-glycosylation reaction, which is its primary and most significant application.
Caption: Experimental Workflow for α-Glucuronidation using Methyl D-glucopyranuronate 1,2,3,4-tetraacetate.
Conclusion
Methyl D-glucopyranuronate 1,2,3,4-tetraacetate is a cornerstone molecule for synthetic carbohydrate chemistry. Its well-defined structure and reactivity make it an invaluable tool for the construction of complex glycosidic linkages, which are fundamental to numerous biological processes and the development of novel therapeutics. While its direct role in modulating signaling pathways has not been established, its application in creating targeted drug delivery systems underscores its importance in advanced pharmaceutical research. This guide provides essential data and methodologies to aid researchers in harnessing the full potential of this versatile building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Methyl 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronate | 7355-18-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
